(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione
Overview
Description
The compound "(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione" is closely related to a family of compounds known as 1,3-dioxane-4,6-diones, which have been extensively studied due to their interesting chemical properties and potential applications. These compounds typically feature a 1,3-dioxane ring, which can adopt various conformations such as boat or envelope, and are often modified with different substituents that can significantly alter their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of derivatives of 1,3-dioxane-4,6-diones often involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with different aldehydes in the presence of ethanol. This process is known to form compounds with various substituents attached to the dioxane ring . Additionally, a self-catalyzed Knoevenagel condensation has been reported to synthesize a series of novel 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, highlighting a catalyst-free method that utilizes Meldrum’s acid and formylphenoxyaliphatic acids in water .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques such as X-ray diffraction analysis (XDA). The 1,3-dioxane ring can exhibit different conformations, including distorted boat and envelope shapes, which can influence the overall geometry and properties of the molecule . The presence of various substituents can also lead to the formation of dimers through intermolecular hydrogen bonding, as observed in single crystal XRD structures .
Chemical Reactions Analysis
One of the key reactions involving these compounds is the selective hydrogenation of the exocyclic double bond, which has been achieved using sodium borohydride in alcohol. This reaction leads to hydrogenated products with altered structural and chemical properties . Furthermore, the self-catalyzed Knoevenagel condensation mentioned earlier is another important reaction that contributes to the diversity of the 1,3-dioxane-4,6-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of the substituents. For instance, the crystal and molecular structures can affect the density and symmetry of the compounds . The intermolecular hydrogen bonding and weak interactions such as C—H⋯O and C—H⋯Cl hydrogen bonds can influence the crystal packing and stability . Additionally, some derivatives exhibit DPPH radical scavenging activity and cytotoxicity against cancer cell lines, indicating potential biological applications . The molecular properties, such as HOMO–LUMO energies and electrostatic potential maps, have been studied using DFT techniques, providing insights into the reactivity and interaction potential of these molecules .
Scientific Research Applications
Polymer Synthesis and Properties
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione and its derivatives have been explored for their potential in polymer synthesis. For instance, novel monomers derived from l-ascorbic and d-isoascorbic acids have been developed, leading to the synthesis of polymers through ring-opening polymerization. These polymers, characterized by various spectroscopic techniques, have been found to be amorphous and stable up to 250°C under nitrogen (Bueno, Molina, & Galbis, 2009).
Molecular and Crystal Structure Analysis
The molecular structure of (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione derivatives has been studied through methods like X-ray diffraction analysis. These studies provide insights into the conformation and bonding patterns of such compounds, contributing to a deeper understanding of their chemical properties (Zolotoi et al., 1994).
Corrosion Inhibition
Research has also investigated the use of certain derivatives of (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione as corrosion inhibitors. These compounds have been found to be effective in protecting metals like mild steel in acidic environments, showcasing their potential in industrial applications (Chafiq et al., 2020).
Organocatalyzed Polymerization
The ring-opening polymerization of certain derivatives has been successfully catalyzed using organocatalysts, leading to the creation of high molecular weight polymers with potential applications in various fields (Boullay et al., 2010).
Electrochemical Studies
Electrochemical methods have been employed to study derivatives of (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione, revealing insights into their redox properties. This research can contribute to the development of new materials for electronic and electrochemical applications (Ungureanu et al., 2011).
Safety And Hazards
The safety data sheet for “(3R,6R)-3,6-Octanediol”, a similar compound, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
properties
IUPAC Name |
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H](C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-75-9, 1044507-68-7 | |
Record name | D-Lactide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-rel-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10873989 | |
Record name | D,D-Dilactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
CAS RN |
13076-17-0 | |
Record name | D-Lactide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13076-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactide, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D,D-Dilactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1863O7V0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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